Hydroxylammonium nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydroxyazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZNQFRBUFHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13465-08-2 | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Methodological Advancements for Hydroxylammonium Nitrate
Chemical Neutralization Reactions for Hydroxylammonium Nitrate (B79036) Preparation
The most direct method for synthesizing hydroxylammonium nitrate is the neutralization reaction between a hydroxylamine (B1172632) source and nitric acid. This acid-base reaction is fundamental to many industrial production processes for HAN.
The synthesis of this compound via neutralization involves the reaction of hydroxylamine (NH₂OH), a weak base, with nitric acid (HNO₃), a strong acid. The mechanism is a classic acid-base proton transfer. The lone pair of electrons on the nitrogen atom of the hydroxylamine molecule accepts a proton (H⁺) from the nitric acid. This results in the formation of the hydroxylammonium cation (NH₃OH⁺) and the nitrate anion (NO₃⁻). mdpi.comresearchgate.net
In aqueous solutions, HAN exists as dissociated ions, NH₃OH⁺ and NO₃⁻. mdpi.comresearchgate.net The reaction is reversible, and controlling the reaction conditions is crucial to drive the equilibrium toward the product side and maximize the yield of this compound. mdpi.comresearchgate.net The process is autocatalytic, where nitrous acid (HNO₂), often present as an impurity or formed during the reaction, can catalyze the process. rsc.orgosti.gov The mechanism can involve the oxidation of unprotonated hydroxylamine by nitrogen tetroxide (N₂O₄) to form a nitroxyl (B88944) diradical (HNO), which is then further oxidized. rsc.org
The yield and purity of this compound produced via neutralization are highly dependent on the reaction conditions. Key parameters that are optimized include pH, temperature, and reactant concentrations.
pH Control: The pH of the reaction mixture is a critical factor. Studies have shown that maintaining a specific pH can lead to a higher concentration of the final product. For instance, one study found that an aqueous HAN solution obtained at a pH of 7.06 resulted in the highest HAN concentration of 60%, with a corresponding density of 1.39 g/mL. mdpi.comresearchgate.net
Temperature Management: The neutralization reaction is exothermic, and temperature control is vital to prevent the decomposition of both the reactant hydroxylamine and the product, this compound. The process is typically conducted at low temperatures, ranging from greater than -50° C to less than 40° C. google.com More specific temperature ranges, such as from -7° C to 30° C, have been found to yield good results. google.com
Reactant Concentration: The concentration of the starting materials directly influences the concentration of the resulting HAN solution. google.com Alcohol-free aqueous hydroxylamine solutions with concentrations between 10 wt. % and 50 wt. % are often used. google.com Similarly, the nitric acid concentration is typically in the range of 20 wt. % to 70 wt. %. google.com Using higher concentrations of reactants generally leads to a more concentrated HAN product, which is often desirable. google.com
Table 1: Optimized Reaction Conditions for HAN Synthesis via Neutralization
| Parameter | Optimized Value/Range | Outcome/Note | Source |
|---|---|---|---|
| pH | 7.06 | Yields highest HAN concentration (60%) | mdpi.comresearchgate.net |
| Temperature | > -50°C to < 40°C | General operating range to prevent decomposition | google.com |
| Temperature | > -7°C to 30°C | Preferred operating range for good results | google.com |
| Hydroxylamine Conc. | 10 wt. % - 50 wt. % | Higher concentration leads to more concentrated HAN | google.com |
| Nitric Acid Conc. | 20 wt. % - 70 wt. % | Directly impacts final product concentration | google.com |
Ion Exchange Techniques in this compound Synthesis
Ion exchange offers an alternative route to HAN, particularly for converting other hydroxylammonium salts, thereby avoiding the direct use of hydroxylamine, which can be unstable.
This method involves the conversion of hydroxylammonium sulfate (B86663) [(NH₃OH)₂SO₄] into this compound using a cation exchange resin. google.comgoogle.com The process is carried out in a series of steps:
Adsorption: An aqueous solution of hydroxylammonium sulfate is passed through a bed of a cation exchange resin. The hydroxylammonium cations (NH₃OH⁺) are adsorbed onto the resin, displacing the ions previously on the resin (typically H⁺). google.com
Washing: The resin bed is then washed, usually with water, to remove the non-adsorbed sulfate anions (SO₄²⁻) and any other impurities. google.com
Elution: Finally, an aqueous solution of nitric acid is passed through the resin bed. The high concentration of protons (H⁺) from the nitric acid displaces the adsorbed hydroxylammonium cations (NH₃OH⁺) from the resin. The NH₃OH⁺ cations then combine with the nitrate anions (NO₃⁻) from the nitric acid in the eluate, forming an aqueous solution of this compound. google.com
While effective, this method can be a complicated batch process, and there is a potential risk of a reaction between the cation exchange resin and the nitric acid used for elution. google.com The resulting HAN solution can also be quite dilute. google.com
Hydrolysis-Based Synthetic Pathways for this compound Precursors
Hydrolysis of certain nitrogen-containing organic compounds, such as oximes, can be used to generate hydroxylammonium salts, which can then be used to produce this compound.
Oximes, which have the general formula RR'C=NOH, can be hydrolyzed in the presence of an acid catalyst to yield a ketone or aldehyde and a hydroxylammonium salt. wikipedia.org This reaction provides an indirect pathway to synthesizing HAN precursors.
A specific example is the hydrolysis of cyclohexanone (B45756) oxime using nitric acid. researchgate.net This reaction directly produces this compound and cyclohexanone. The reaction is: C₆H₁₀NOH + HNO₃ + H₂O → [NH₃OH]⁺[NO₃]⁻ + C₆H₁₀O
Research into this method has focused on optimizing reaction conditions to maximize the conversion of the oxime and the selectivity towards this compound. One study developed an efficient approach where the conversion of cyclohexanone oxime reached 62.6%, with a high selectivity to this compound (96.9%) and cyclohexanone (97.4%) under optimal conditions. researchgate.net This technique, which couples the hydrolysis reaction with separation methods to remove the ketone byproduct, can drive the reaction forward and significantly enhance the yield of the desired hydroxylammonium salt. google.com
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | NH₃OHNO₃ |
| Hydroxylamine | NH₂OH |
| Nitric Acid | HNO₃ |
| Hydroxylammonium Sulfate | (NH₃OH)₂SO₄ |
| Nitrous Acid | HNO₂ |
| Nitrogen Tetroxide | N₂O₄ |
| Cyclohexanone Oxime | C₆H₁₀NOH |
| Cyclohexanone | C₆H₁₀O |
| Barium Nitrate | Ba(NO₃)₂ |
| Sodium Nitrate | NaNO₃ |
Electrochemical Approaches to this compound Production
Electrochemical synthesis presents a direct and efficient pathway for the production of this compound (HAN), circumventing some of the challenges associated with traditional chemical neutralization and ion exchange methods. This approach primarily involves the controlled electrochemical reduction of nitric acid.
A prominent method involves an electrochemical cell designed with distinct cathode and anode compartments, separated by a membrane or diaphragm. google.com In this process, an aqueous nitric acid solution serves as the catholyte, which is fed into the cathode compartment. google.com The electrolysis of the catholyte is conducted under specific conditions to yield a solution of hydroxylamine nitrate. google.com Critical parameters for this process include maintaining the cathodic reaction temperature below 50°C and controlling the cathode half-cell potential to a range of approximately -0.5 to -3.0 volts. google.com This direct synthesis is capable of producing highly concentrated and pure HAN solutions suitable for specialized applications like monopropellants. google.com
Early electrolytic processes often used cathodes with high hydrogen overvoltage, such as mercury, and focused on producing hydroxylamine salts of mineral acids like sulfuric or hydrochloric acid, which would then require conversion to hydroxylamine nitrate. google.com More recent advancements have explored other electrode materials. For instance, research into the efficacy of gold (Au) as a selective electrocatalyst for the reduction of nitrate to hydroxylamine has shown promising results. mpg.de Systematic optimization of experimental parameters such as nitrate concentration, pH, and applied potential is crucial for maximizing yield and efficiency. mpg.de
Detailed research findings have demonstrated the viability of these electrochemical methods. In one example of direct nitric acid reduction, electrolysis was conducted with a cathode half-cell voltage between -0.7 and -1.2 volts vs a Standard Calomel Electrode (SCE) at an average cathode current density of 0.4 KA/m². google.com This process yielded a final HAN concentration of 4.2 moles per liter, with an average cell current efficiency of 67%. google.com Studies using a gold electrocatalyst in 0.1 M nitric acid at an applied potential of -0.7 V vs. RHE have achieved a hydroxylamine yield of 230.1 ± 19 µmol h⁻¹ cm⁻² with a faradaic efficiency of 34.2 ± 2.8%. mpg.de
Table 1: Comparative Data on Electrochemical HAN Synthesis Methods
| Parameter | Direct Nitric Acid Reduction | Gold (Au) Electrocatalysis |
| Catholyte | Aqueous Nitric Acid Solution | 0.1 M Nitric Acid |
| Cathode Material | Not specified (high H₂ overvoltage) | Gold (Au) |
| Applied Potential | -0.7 to -1.2 V vs SCE | -0.7 V vs RHE |
| Current Density | 0.4 KA/m² | Not specified |
| Final HAN Concentration | 4.2 mol/L | Not specified |
| Yield | Not specified | 230.1 ± 19 µmol h⁻¹ cm⁻² |
| Faradaic Efficiency | 67% | 34.2 ± 2.8% |
Post-Synthesis Processing for this compound Concentration and Purification
Following the initial synthesis, solutions of this compound often require further processing to increase their concentration and purity to meet the stringent requirements of their applications. Low concentrations of aqueous HAN can be an obstacle for its effective use. google.com
Concentrating HAN solutions presents a significant challenge due to the compound's thermal instability. sciencemadness.org Techniques that involve heating, such as standard distillation or evaporation, are generally avoided because they can lead to the decomposition of this compound. google.com However, controlled methods can be employed for purification and concentration. One approach involves the use of a rotary evaporator. eucass.eu For instance, a pristine HAN solution can be purified and concentrated to approximately 73 wt% by processing it in a rotary evaporator for a specific duration. eucass.eu Research has also indicated that when evaporating the solvent, the maximum achievable concentration of a HAN solution does not typically exceed 80%. researchgate.netmdpi.com
An alternative strategy to produce a concentrated and pure product focuses on the purification of the reactants prior to synthesis. One such process involves distilling an aqueous, alcohol-free hydroxylamine solution under low-pressure conditions (less than about 50 mm Hg) at a temperature not exceeding 65°C. google.com This purified hydroxylamine solution is then condensed and subsequently added to concentrated nitric acid at a low temperature (not greater than about 30°C). google.com This method yields an essentially impurity-free and alcohol-free aqueous HAN solution at a usable concentration without the need for post-synthesis concentration of the thermally sensitive HAN itself. google.com The production of concentrated and highly purified HAN can also be achieved by carefully adding diluted nitric acid to a solution containing an excess of aqueous hydroxylamine, while the mixture is cooled and agitated to prevent localized high concentrations of nitric acid and maintain a temperature below 60°C. wipo.int
Table 2: Post-Synthesis Processing Parameters for HAN
| Method | Key Process | Temperature | Pressure | Achieved Concentration | Reference |
| Rotary Evaporation | Post-synthesis concentration | Not specified | Not specified | ~73 wt% | eucass.eu |
| Solvent Evaporation | Post-synthesis concentration | Not specified | Not specified | Up to 80 wt% | researchgate.netmdpi.com |
| Pre-synthesis Distillation | Distillation of hydroxylamine reactant | ≤ 65°C | < 50 mm Hg | High concentration product | google.com |
| Controlled Neutralization | Addition of nitric acid to excess hydroxylamine | < 60°C | Atmospheric | Concentrated product | wipo.int |
Mechanistic Elucidation of Hydroxylammonium Nitrate Decomposition
Fundamental Thermal Decomposition Pathways of Hydroxylammonium Nitrate (B79036)
NH₃OHNO₃ → HONO + HNO + H₂O
Following this, a series of reactions, including the exothermic reactions of HAN with nitrous acid and the dimerization of nitroxyl (B88944), contribute to the acceleration of the decomposition.
The thermolysis of hydroxylammonium nitrate leads to the evolution of several gaseous products, with nitrous oxide (N₂O) being a principal component. The formation of these gases is a result of a network of subsequent reactions involving the initial decomposition products.
Key reactions contributing to the formation of gaseous products include:
Formation of Nitrous Oxide (N₂O): A significant pathway for N₂O production is the reaction between this compound and nitrous acid (HONO), which also generates nitric acid (HNO₃) and water. jes.or.jp Another important reaction is the dimerization of nitroxyl (HNO), which is highly exothermic and yields N₂O and water. jes.or.jp
NH₃OHNO₃ + HONO → N₂O + 2H₂O + HNO₃ jes.or.jp
2HNO → N₂O + H₂O jes.or.jp
Other Nitrogen Oxides: At higher temperatures, other nitrogen oxides such as nitric oxide (NO) and nitrogen dioxide (NO₂) can also be formed. nih.gov The catalytic decomposition of HAN, particularly with iridium-based catalysts, has been shown to enhance the formation of NO. nih.govosti.govdtic.mil
The thermal decomposition of this compound is characterized by a distinct autocatalytic behavior, where reaction products accelerate the rate of decomposition. Nitrous acid (HONO) and, indirectly, nitric oxide (NO) play a pivotal role in this process.
The autocatalysis is primarily driven by an acid-catalyzed nitration-nitrosation pathway. researchgate.netnih.gov The nitrous acid formed in the initial decomposition steps reacts with HAN in a subsequent exothermic reaction, leading to a rapid increase in the decomposition rate. jes.or.jp This creates a feedback loop where the production of HONO leads to further and faster decomposition of HAN.
The rate of thermal decomposition of this compound solutions is governed by key kinetic parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. These parameters are influenced by factors such as the concentration of the HAN solution.
The table below summarizes some of the reported kinetic parameters for the thermal decomposition of HAN.
| Parameter | Value | Conditions/Notes |
| Activation Energy (Ea) | ~95 kJ/mol | Overall thermal decomposition. researchgate.net |
| Activation Energy (Ea) | 93.9 kJ/mol | In agreement with other reported values. researchgate.net |
| Activation Energy (Ea) | 82 ± 0.4 kJ/mol | Reported in literature. researchgate.net |
| Activation Energy (Ea) | 104.6 kJ/mol | Reported in literature. researchgate.net |
| Activation Energy (Ea) | 107 kJ/mol | Reported in literature. researchgate.net |
| Pre-exponential Factor (A) | 1.2 x 10¹⁰ s⁻¹ | For the rate-limiting step in concentrated HAN. researchgate.net |
This table is based on available data and is intended for illustrative purposes.
A kinetic compensation effect has been observed, which may reconcile the linear correlation seen in previously reported apparent Arrhenius parameters. researchgate.netnih.gov
Catalytically-Driven Decomposition of this compound
The decomposition of this compound can be significantly influenced by the presence of catalysts. Catalysts can lower the decomposition temperature and alter the reaction pathways, which is of great interest for propulsion applications where controlled and efficient energy release is paramount. Heterogeneous catalysis, in particular, using metal oxides and noble metals, has been extensively studied.
A variety of materials have been investigated for their catalytic activity in HAN decomposition, with cerium oxide and iridium-based catalysts showing significant promise. researchgate.netnih.govrsc.orgresearchgate.net These catalysts function by providing active sites that facilitate the breakdown of HAN and its intermediates.
Cerium Oxide (Ceria)-Based Catalysts: Cerium oxide, often doped with other metals like cobalt, has demonstrated effectiveness in catalyzing HAN decomposition. nih.govrsc.orgresearchgate.net The catalytic activity of ceria is largely attributed to the redox couple of Ce³⁺/Ce⁴⁺ ions, which facilitates the redox reactions involved in the decomposition. nih.govrsc.orgresearchgate.net The decomposition over ceria-based catalysts is typically characterized by three stages: an inception phase, a peak decomposition phase, and a decay phase, each with a distinct activation energy. researchgate.net Ceria-based catalysts have been shown to favor the formation of nitrogen (N₂) and enhance the decomposition of nitric acid. researchgate.net
Iridium-Based Catalysts: Iridium, often supported on materials like alumina (γ-Al₂O₃) or silica (SiO₂), is a highly active catalyst for HAN decomposition. researchgate.netresearchgate.net Iridium-based catalysts can significantly lower the onset temperature of decomposition, with some studies demonstrating decomposition even at room temperature. researchgate.net The decomposition over iridium-based catalysts is generally observed to occur in two stages. researchgate.net These catalysts are known to enhance the formation of nitric oxide (NO) by promoting the decomposition of hydroxylamine (B1172632), a primary product of HAN decomposition. osti.govdtic.mil While highly effective, iridium-based catalysts can be prone to deactivation at the high temperatures characteristic of HAN decomposition. researchgate.net
The following table provides a comparative overview of the activation energies for thermal and catalytically-driven decomposition of HAN.
| Decomposition Method | Stage | Activation Energy (Ea) |
| Thermal Decomposition | Overall | ~95 kJ/mol researchgate.net |
| Ceria-Based Catalyst | Inception | ~33 kJ/mol researchgate.net |
| Peak | ~170 kJ/mol researchgate.net | |
| Decay | ~130 kJ/mol researchgate.net | |
| Iridium-Based Catalyst | Stage 1 | ~65 kJ/mol researchgate.net |
| Stage 2 | ~120 kJ/mol researchgate.net |
This table is based on available data and is intended for illustrative purposes.
Surface Reaction Mechanisms in Catalytic this compound Decomposition
The catalytic decomposition of this compound (HAN) involves complex surface reactions that differ from its thermal decomposition pathways. The introduction of a catalyst alters the reaction mechanism, significantly influencing the products formed. For instance, when HAN aerosols are reacted on heated iridium targets, a notable enhancement in the production of nitric oxide (NO) relative to hydroxylamine (HA) is observed. nih.govdtic.mil This suggests that a key pathway in the catalytic decomposition of HAN is the formation of NO through the decomposition of HA. nih.govdtic.mil
The catalytic process is understood to be initiated by the adsorption and subsequent decomposition of the hydroxylammonium ion (NH₃OH⁺) on the catalyst surface. researchgate.net This step is considered crucial and relatively facile. researchgate.net Different catalysts can promote different pathways; for example, Ru/ZSM-5 has been shown to be a highly effective and reusable catalyst for the complete decomposition of HAN in a nitric acid medium at temperatures around 80°C. nih.gov The effect of the catalyst on the fundamental decomposition mechanism of the aqueous HAN solution has been observed to be negligible, with the primary role being the reduction of the decomposition onset temperature. mdpi.com
Impact of Catalyst Structure and Composition on this compound Decomposition Efficiency
The efficiency of this compound (HAN) decomposition is profoundly influenced by the composition and structure of the catalyst used. Various materials have been investigated to lower the decomposition onset temperature and enhance reaction rates, which is critical for applications such as monopropellant thrusters. mdpi.comresearchgate.net
Studies comparing different active metals impregnated on a cordierite (B72626) honeycomb support structure have revealed significant differences in catalytic performance. mdpi.comresearchgate.net Metals such as manganese (Mn), cobalt (Co), copper (Cu), platinum (Pt), and iridium (Ir) have been evaluated. Among these, the Cu/honeycomb catalyst demonstrated the strongest effect, significantly lowering the decomposition onset temperature of the HAN solution. mdpi.comresearchgate.net This superior performance is attributed to the high intrinsic activity of copper compared to the other tested metals. mdpi.comresearchgate.net The use of an efficient catalyst like the Cu/honeycomb can reduce the decomposition onset temperature by over 40°C compared to the purely thermal process, which is advantageous as it can eliminate the need for preheating the catalyst bed in a thruster, thereby saving energy. mdpi.com
Iridium-based catalysts are also extensively studied and used. researchgate.netacs.org For instance, the Shell 405 catalyst, which consists of iridium on a γ-Al₂O₃ support, is known to be very active for HAN decomposition. researchgate.net The catalytic effect has been described as increasing the pre-exponential factor in the reaction mechanism rather than reducing the activation energy. acs.orgnih.gov Combinations of iridium with various metal oxides, such as Ir-CuO and Ir-Al₂O₃, have been investigated to optimize performance. acs.org The physical structure, such as using a honeycomb support, provides a large surface area for the reaction while maintaining structural integrity under high thermal stress. mdpi.comresearchgate.net
| Catalyst Composition | Support Structure | Key Research Finding | Decomposition Onset Temperature (°C) |
|---|---|---|---|
| Copper (Cu) | Honeycomb (Cordierite) | Showed the strongest effect in lowering the decomposition onset temperature due to high intrinsic activity. mdpi.comresearchgate.net | 41 |
| Iridium (Ir) | Honeycomb (Cordierite) | Effective in catalytic decomposition, though less so than copper in this specific study for onset temperature. mdpi.com | Not specified |
| Platinum (Pt) | Honeycomb (Cordierite) | Demonstrated catalytic activity for HAN decomposition. mdpi.com | Not specified |
| Manganese (Mn) | Honeycomb (Cordierite) | Evaluated for catalytic performance. mdpi.comresearchgate.net | Not specified |
| Cobalt (Co) | Honeycomb (Cordierite) | Evaluated for catalytic performance. mdpi.comresearchgate.net | Not specified |
| Ruthenium (Ru) | ZSM-5 | Efficient for complete decomposition of HAN in 1.0 mol L⁻¹ HNO₃ at 80°C. nih.gov | Not specified (tested at 80°C) |
| None (Thermal) | N/A | Baseline for comparison, showing a much higher onset temperature. mdpi.com | 86 |
Investigation of Catalyst Deactivation and Regeneration Processes in this compound Systems
Catalyst deactivation is a significant challenge in the practical application of this compound (HAN) decomposition systems, particularly in high-temperature and oxidizing environments like those found in monopropellant thrusters. researchgate.net Iridium-based catalysts, such as the widely used Shell 405, are highly active for HAN decomposition but are susceptible to deactivation after repeated use. researchgate.net The primary causes of this deactivation are the high exhaust gas temperatures and the strongly oxidizing medium created by the decomposition products. researchgate.net
Characterization of fresh and deactivated catalysts reveals that changes in the physical and chemical properties of the catalyst are responsible for the loss of performance. The key indicators of deactivation in Ir-based catalysts have been identified as alterations in the particle distribution and the oxidation state of the iridium. researchgate.net High temperatures can lead to sintering of the metal particles, which reduces the active surface area and, consequently, the catalyst's efficiency. researchgate.net
Despite these challenges, studies have demonstrated the potential for long-duration operation. A single laboratory catalytic thruster using the S405 catalyst has achieved over 8,000 seconds of cumulative operation, indicating a high degree of restartability for both the HAN propellant and the catalyst. researchgate.net Furthermore, research on other catalyst formulations, such as Cu/honeycomb, has shown that the catalyst can be recovered and reused for the decomposition of aqueous HAN solutions, even after repeated cycles of thermal shock and reaction. mdpi.com This suggests that certain catalyst structures and compositions may offer enhanced durability and potential for regeneration, although specific industrial regeneration processes for HAN decomposition catalysts are not extensively detailed in the provided literature.
Electrolytic Decomposition Phenomena of this compound
Electrochemical Reaction Pathways of Aqueous this compound
The electrolytic decomposition of aqueous this compound (HAN) is an efficient method for initiating its breakdown, leveraging the ionic nature of the solution. acs.orgnih.gov The process involves a series of electrochemical reactions at the anode and cathode, which produce various chemical species that can then lead to further thermal decomposition. researchgate.netuc.edu
Upon the application of an electric current, the primary species in the solution, the hydroxylammonium cation ([NH₃OH]⁺) and the nitrate anion ([NO₃]⁻), are driven towards the electrodes. The proposed reaction mechanisms involve multiple steps at both the anode and cathode. acs.orgnih.gov
At the Anode (Oxidation): The primary anodic reaction is the oxidation of water, which produces oxygen gas and hydrogen ions:
2H₂O → O₂(g) + 4H⁺ + 4e⁻
At the Cathode (Reduction): The cathodic reactions are more complex. The nitrate ion is reduced, and research suggests two possible pathways for this reduction, leading to the formation of nitrite (B80452) ions (NO₂⁻) and other products. acs.orgnih.gov
NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O
NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻
| Electrode | Reaction Type | Electrochemical Reaction Pathway |
|---|---|---|
| Anode | Oxidation | 2H₂O → O₂(g) + 4H⁺ + 4e⁻ acs.org |
| Cathode | Reduction | NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O acs.orgnih.gov |
| Cathode | Reduction | NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ acs.orgnih.gov |
| Solution | Chemical Reaction | NH₃OH⁺ + NO₂⁻ → N₂O + 2H₂O acs.orgnih.gov |
Influence of Electrode Materials and System Parameters on Electrolytic this compound Decomposition
The effectiveness of the electrolytic decomposition of this compound (HAN) is highly dependent on the choice of electrode materials and the operational system parameters. acs.org The materials directly influence the surface chemical reactions, while parameters like applied voltage and electrode surface area control the rate and efficiency of the process. acs.orgnih.gov
A wide range of electrode materials has been tested, including both inert and sacrificial types. acs.org
Sacrificial Electrodes: Materials like copper and aluminum have been shown to outperform inert electrodes. mendeley.comresearchgate.net These materials are consumed during the process, which provides an additional current and can accelerate the decomposition, leading to a rapid temperature increase. acs.org For example, using copper wire electrodes, a HAN solution can reach 100°C in approximately 10 seconds. mendeley.comresearchgate.net
Inert Electrodes: Materials like graphite, platinum, and stainless steel are designed to resist consumption. acs.orgacs.org However, they can suffer from other issues. Platinum electrodes, for instance, can experience an "inhibition effect" where nitrate ions adsorb onto the electrode surface, hindering further decomposition. acs.org Graphite electrodes have been demonstrated to be more energy-efficient for initiating decomposition compared to copper. researchgate.net A hybrid combination of a stainless steel cathode and a platinum anode has been used to achieve repeatable and consistent decomposition by altering the cathodic reaction and eliminating the inhibition effect. acs.orgacs.org
System parameters play a crucial role:
Applied Voltage: There appears to be an optimum voltage that results in the fastest decomposition process. nih.govresearchgate.net Increasing the voltage generally speeds up the reaction, but excessively high voltages can lead to issues like anodic inhibition. nih.gov The power consumption is also a key factor, with a range of 100 W–300 W found to be effective for triggering decomposition with copper electrodes. mendeley.comresearchgate.net
Electrode Surface Area: Increasing the electrode surface area generally accelerates the electrolytic process and increases the maximum current. acs.orgnih.gov A larger anode surface area can be particularly important at higher voltages to overcome the anodic inhibition phenomenon. nih.govresearchgate.net
| Electrode Material | Type | Key Characteristics / Findings |
|---|---|---|
| Copper (Cu) | Sacrificial | Outperforms inert electrodes; rapid temperature increase (reaches 100°C in ~10s). acs.orgmendeley.comresearchgate.net |
| Aluminum (Al) | Sacrificial | Performs better than inert electrodes. acs.orgmendeley.com |
| Graphite | Inert | More energy-efficient in initiating decomposition compared to copper. acs.orgresearchgate.net |
| Platinum (Pt) | Inert | Can suffer from an inhibition effect due to nitrate ion adsorption. acs.org |
| Stainless Steel (SS) | Inert | Used effectively as a cathode in combination with a platinum anode to prevent inhibition. acs.orgacs.org |
| Titanium (Ti) | Inert | Tested as an electrode material for HAN decomposition. acs.orgnih.gov |
| Silver (Ag) | Inert | Tested as an electrode material for HAN decomposition. acs.orgnih.gov |
Co-electrolysis Effects in this compound-Fuel Mixtures
The addition of fuel components to this compound (HAN) solutions can significantly enhance the electrolytic decomposition process through co-electrolysis. nih.govacs.org This effect has been investigated in HAN-fuel mixtures, particularly with the addition of urea and methanol (B129727), using a stainless steel-platinum (SS-Pt) electrode pair. acs.org
These findings highlight that the choice of fuel is critical in HAN-based propellant mixtures intended for electrolytic ignition. The co-electrolysis effect is not universal and depends on the electrochemical properties of the added fuel. The successful enhancement with urea demonstrates a promising path for developing more efficient and reliable electrolytic decomposition systems for HAN-based propellants. nih.gov
| Mixture Composition | Effect on Max. Gas Temperature (Tgmax) | Effect on Temperature Increase Rate | Underlying Mechanism |
|---|---|---|---|
| HAN-Urea (≥20% Urea) | 67% Increase nih.govacs.org | 185% Increase nih.govacs.org | Co-electrolysis of urea releases additional electrons, enhancing overall HAN decomposition. nih.govacs.org |
| HAN-Methanol (20% MeOH) | No Improvement nih.govacs.org | Increased nih.govacs.org | Different decomposition behavior with a slower, more gradual temperature profile. acs.org |
| HAN Solution (Benchmark) | Baseline | Baseline | Standard electrolytic decomposition of aqueous HAN. acs.org |
Advanced Analysis of Decomposition Intermediates and Products
Characterization of Gaseous Effluents from this compound Decomposition
The decomposition of this compound (HAN) yields a complex mixture of gaseous products, the composition of which is highly dependent on the decomposition method (e.g., thermal, electrolytic, catalytic) and experimental conditions such as pressure. researchgate.net
Electrolytic decomposition of HAN solutions also produces a range of gaseous effluents. The main products identified via Fourier-transform infrared spectroscopy (FTIR) are nitrogen dioxide (NO₂) and nitrous oxide (N₂O). acs.org A broader analysis of electrolysis consequences suggests the propellant decomposes into numerous species, including gaseous hydrogen (H₂) and oxygen (O₂), alongside N₂O, N₂, NO, and NO₂. uc.edu
Catalytic decomposition introduces further variations in the gaseous product profile. When decomposed over heated copper and iridium targets, identified products include ammonia (B1221849) (NH₃), water (H₂O), nitric oxide (NO), and small amounts of nitrogen dioxide (NO₂) at higher temperatures. dtic.milosti.gov Notably, under these specific catalytic conditions, N₂O was not detected. dtic.milosti.gov The use of various metal oxide/honeycomb catalysts has been shown to generate nitrous acid (HNO₂) and N₂O. mdpi.com
The table below summarizes the gaseous effluents identified across different decomposition methods as reported in various studies.
| Gaseous Product | Chemical Formula | Decomposition Method(s) | Detection Technique(s) | Reference(s) |
|---|---|---|---|---|
| Nitrous Oxide | N₂O | Thermal, Electrolytic, Catalytic | FTIR, Mass Spectrometry | elsevier.comjes.or.jpresearchgate.netacs.orgmdpi.com |
| Water | H₂O | Thermal, Catalytic | FTIR, Mass Spectrometry | elsevier.comjes.or.jpresearchgate.netdtic.milosti.gov |
| Nitric Oxide | NO | Thermal, Catalytic | FTIR, Mass Spectrometry | elsevier.comresearchgate.netdtic.milosti.gov |
| Nitrogen Dioxide | NO₂ | Thermal, Electrolytic, Catalytic | FTIR, Mass Spectrometry | elsevier.comresearchgate.netacs.orgdtic.milosti.gov |
| Nitric Acid | HNO₃ | Thermal | FTIR | elsevier.com |
| Ammonia | NH₃ | Thermal, Catalytic | Mass Spectrometry | researchgate.netacs.orgdtic.milosti.gov |
| Nitrogen | N₂ | Thermal, Electrolytic | Mass Spectrometry | researchgate.netuc.edu |
| Nitrous Acid | HNO₂ | Catalytic | FTIR | mdpi.com |
| Hydrogen | H₂ | Electrolytic | Not Specified | uc.edu |
| Oxygen | O₂ | Electrolytic | Not Specified | uc.edu |
Identification of Liquid-Phase Reaction Intermediates in this compound Systems
The decomposition of HAN in the liquid phase proceeds through several key reactive intermediates. The initial step in the decomposition mechanism is proposed to be the formation of Nitroxyl (HNO) and Nitrous acid (HONO). jes.or.jp Nitrous acid is considered a particularly important, though challenging to detect, intermediate in the reaction pathway. acs.org
In addition to these transient species, the primary components of the reversible decomposition of HAN in solution are hydroxylamine (NH₂OH) and nitric acid (HNO₃). mdpi.comnih.gov During electrolytic decomposition, the propellant is understood to break down into these condensed-phase species along with HONO and HNO. uc.edu The use of catalysts, such as iridium, can facilitate the decomposition of HAN into hydroxylamine and nitric acid. nih.gov The generation of nitric acid is considered a primary liquid-phase reaction, and its reaction path can be activated by an iridium-based catalyst. acs.org
The table below lists the principal liquid-phase intermediates identified during the decomposition of this compound.
| Liquid-Phase Intermediate | Chemical Formula | Role in Decomposition | Reference(s) |
|---|---|---|---|
| Nitrous Acid | HONO (or HNO₂) | Key intermediate, formation is rate-determining. Reacts with HAN to accelerate decomposition. | jes.or.jpuc.edumdpi.comacs.org |
| Nitroxyl | HNO | Product of the initial decomposition reaction. | jes.or.jpuc.edumdpi.com |
| Hydroxylamine | NH₂OH | Primary product of reversible HAN decomposition and catalytic decomposition. | uc.edumdpi.comnih.gov |
| Nitric Acid | HNO₃ | Primary product of reversible HAN decomposition; its generation is a key liquid-phase reaction. | uc.edumdpi.comnih.govacs.org |
| Hydroxylammonium Ion | NH₃OH⁺ | Reactant ion in solution. | acs.org |
| Nitrite Ion | NO₂⁻ | Reacts with NH₃OH⁺ to produce N₂O. | acs.org |
Computational and Theoretical Chemistry of Hydroxylammonium Nitrate
Quantum Mechanical Investigations of Hydroxylammonium Nitrate (B79036) Reactivity
Quantum mechanics offers a foundational approach to studying the behavior of molecules and their reactions. Through various computational methods, it is possible to calculate the electronic structure of reactants, products, and transition states, thereby mapping out the energetic landscape of chemical transformations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the decomposition of HAN, identifying plausible reaction pathways and the structures of their corresponding transition states.
Research using DFT methods, such as ωB97XD, has determined several key pathways for the initial decomposition of HAN in aqueous solutions. researchgate.netbibliotekanauki.pl Optimized structures for reactants, products, and transition states have been calculated to elucidate the decomposition mechanism. researchgate.netbibliotekanauki.pl Studies have identified three primary initial decomposition pathways with comparable energy barriers:
An ion-neutral reaction between the hydroxylammonium cation (NH₃OH⁺) and nitric acid (HNO₃). researchgate.netbibliotekanauki.pl
A neutral-neutral reaction involving the ammonia (B1221849) oxide tautomer (NH₃O) and nitric acid. researchgate.netbibliotekanauki.pl
The self-decomposition of nitric acid. researchgate.netbibliotekanauki.pl
Table 1: Calculated Energy Barriers for Initial HAN Decomposition Pathways
| Reaction Pathway | Description | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Ion-Neutral | NH₃OH⁺ + HNO₃ | 91.7 | researchgate.netbibliotekanauki.pl |
| Neutral-Neutral | NH₃O + HNO₃ | 88.7 | researchgate.netbibliotekanauki.pl |
| Self-Decomposition | HNO₃ + HNO₃ | 89.8 | researchgate.netbibliotekanauki.pl |
To refine the energetic data obtained from DFT calculations, researchers employ high-level ab initio methods. These methods, while computationally more intensive, provide more accurate thermochemical properties and energy barriers.
Complete Basis Set (CBS-QB3) and Gaussian-4 (G4) theories are prominent examples of such high-accuracy composite methods. jes.or.jpwayne.eduscispace.com These approaches have been used to calculate the total electron energies of the structures optimized at the DFT level, yielding more reliable energy barriers for the identified reaction pathways. researchgate.netbibliotekanauki.pl For instance, the energy barriers for the initial decomposition pathways of HAN were determined using the CBS-QB3 level of theory to provide greater accuracy. researchgate.netbibliotekanauki.pl
Furthermore, the G4 level of theory has been instrumental in developing detailed kinetic models by providing accurate thermodynamic data, such as heats of formation, for the various chemical species involved in HAN decomposition. jes.or.jpjes.or.jp This includes calculating thermal corrections, formation enthalpies, entropies, and heat capacities from partition functions using statistical machinery based on G4 theory. jes.or.jpjes.or.jp
Since HAN is typically used in an aqueous solution, the surrounding water molecules significantly influence its reactivity. Computational models must account for these solvent effects. Implicit solvation models are an efficient way to achieve this by representing the solvent as a continuous medium with specific dielectric properties.
Models like the Self-Consistent Reaction Field (SCRF) and the Solvation Model based on Density (SMD) are commonly used to incorporate the effects of water. researchgate.netbibliotekanauki.pljes.or.jp In studies of HAN decomposition, solvent effects have been included by applying SCRF with the Polarizable Continuum Model (PCM) or by using the SMD model, which is known for its accuracy in calculating solvation energies. researchgate.netscispace.comjes.or.jp These calculations have been crucial for determining the reaction pathways in aqueous solutions, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the energy barriers of reactions. researchgate.netbibliotekanauki.pl
Kinetic Modeling and Simulation of Hydroxylammonium Nitrate Decomposition
A detailed chemical kinetics model is a sophisticated simulation tool that incorporates a large set of elementary reactions and their associated chemical species to predict the behavior of a chemical system. jes.or.jp Such models are invaluable for investigating transient phenomena like ignition and for understanding the key factors that govern decomposition. jes.or.jp
For aqueous HAN, detailed models have been developed based on quantum chemistry calculations. jes.or.jpacs.org One such model, the YNU-L 3.0, comprises 167 reactions and 63 chemical species to simulate the thermal decomposition of HAN solutions. jes.or.jp Another detailed mechanism, developed using the SMD-ωB97X-D method, describes multiple kinetic processes, including the nitration and nitrosation of hydroxylamine (B1172632), the dimerization of HNO, and pathways for HONO regeneration. acs.orgnih.gov These models can predict the evolution of different chemical species over time and under various temperature conditions, showing reasonable agreement with experimental data from flow reactor studies. acs.orgnih.gov
Transition State Theory (TST) provides the crucial link between the potential energy surface calculated by quantum mechanics and the macroscopic reaction rates used in kinetic models. wikipedia.org TST is used to estimate the rate coefficients of elementary reactions based on the properties of the transition state. acs.orgnih.gov
Table 2: Key Reactions in a Detailed Kinetic Model for HAN Decomposition
| Reaction | Description |
|---|---|
| HAN → HNO + HONO + H₂O | Initial decomposition reaction that triggers the overall process. jes.or.jpjes.or.jp |
| HAN + HONO → N₂O + 2H₂O + HNO₃ | Exothermic reaction that accelerates decomposition. jes.or.jpjes.or.jp |
| 2HNO → N₂O + H₂O | Exothermic reaction that also accelerates decomposition. jes.or.jpjes.or.jp |
| NH₂OH + HONO → N₂O + 2H₂O | Catalytic reaction leading to the formation of nitrous oxide. hw.ac.uk |
| 3HONO → 2NO + HNO₃ + H₂O | Decomposition of nitrous acid. hw.ac.uk |
Sensitivity Analysis in this compound Reaction Systems
Research based on quantum mechanical calculations has led to the development of detailed chemical kinetics models for the liquid-phase reactions of aqueous HAN. jes.or.jp A key finding from these models is the autocatalytic nature of HAN decomposition. Sensitivity analyses suggest that the autocatalysis is driven by an acid-catalyzed nitration-nitrosation pathway. psu.eduacs.orgnih.gov This implies that the decomposition process is enhanced by an increase in the solution's acidity. psu.edunih.gov
The mechanism for aqueous HAN decomposition involves multiple kinetic processes, including the nitration of hydroxylamine, dimerization of HNO, scavenging of nitrous acid (HONO) through nitrosation reactions, and the regeneration of HONO via hydrogen-abstraction pathways. psu.eduacs.org The interplay between these pathways is complex, and sensitivity analysis is essential for simplifying the reaction network to its most critical components for predictive modeling.
Table 1: Key Reactions in Aqueous HAN Decomposition Identified Through Kinetic Modeling jes.or.jp
| Reaction | Role in Decomposition |
|---|---|
| HAN → HNO + HONO + H₂O | Triggers the overall decomposition |
| HAN + HONO → N₂O + 2H₂O + HNO₃ | Exothermic reaction that accelerates decomposition |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide fundamental insights into the structural and dynamic properties of HAN systems at the atomic level. psu.edu These simulations are particularly valuable for understanding the behavior of HAN-water mixtures and HAN-based ionic liquids. psu.edunih.govacs.org
Classical MD simulations have been performed to determine the thermophysical properties of HAN-water mixtures as a function of concentration and temperature. psu.edu To achieve this, force fields for the individual hydroxylammonium (NH₃OH⁺) and nitrate (NO₃⁻) ions are developed based on quantum mechanical calculations, such as Density Functional Theory (DFT). psu.edu
A key focus of MD simulations on HAN systems is the characterization of the extensive hydrogen bond network. nih.govacs.org Studies using polarizable force fields, such as APPLE&P, have investigated binary mixtures of HAN and 2-hydroxyethylhydrazinium nitrate (HEHN). nih.govacs.org The results from these simulations show good agreement with experimental data for properties like density as a function of temperature. nih.govacs.org
Direct dynamics trajectory simulations have also been used to explore the dissociation dynamics of HAN. cuny.edu These studies show that in the gas phase, the HAN monomer can adopt a stable covalent structure (HONH₂·HNO₃). Spontaneous proton transfer can be induced by the presence of a nitrate ion. cuny.edu
Table 2: Structural Insights from MD Simulations of HAN-based Ionic Liquid Mixtures nih.govacs.org
| Property | Finding |
|---|---|
| Key Hydrogen Bonding Sites | N-H···O and O-H···O |
| First Solvation Shell Distance | ~2 Å |
| Hydrogen Bond Directionality | Nearly linear, indicating strong bonds |
Theoretical Insights into this compound Catalytic Processes
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of HAN catalytic decomposition. nih.govacs.org These computational approaches provide a molecular-level understanding of how catalysts can lower the activation energy of the rate-determining steps in HAN decomposition.
The initial step in the thermal decomposition of HAN is believed to be the proton transfer from the hydroxylammonium ion ([NH₃OH]⁺) to the nitrate ion ([NO₃]⁻), a step with a high activation energy. nih.govacs.org Catalysts are employed to provide an alternative reaction pathway with a lower energy barrier. acs.org Theoretical investigations explore how different catalyst surfaces interact with HAN and its constituent ions to facilitate this process.
For instance, studies have explored the catalytic decomposition of HAN on various metal and metal oxide surfaces. Iridium-based catalysts are frequently studied and have been shown to be highly effective. acs.orgresearchgate.netresearchgate.net Theoretical models can simulate the adsorption of HAN species onto an iridium surface and calculate the energy barriers for subsequent reaction steps. One study proposed that the presence of a catalyst is particularly effective for the first initiation reaction in the liquid phase, which activates the generation of nitric acid (HNO₃) and leads to subsequent rapid reactions. Another theoretical investigation focused on the catalytic decomposition of HAN on an Ir(110) surface. researchgate.net
DFT calculations have been applied to determine the reaction pathways and energy barriers for the initial decomposition in aqueous solutions. The ion-neutral reaction (NH₃OH⁺-HNO₃), the neutral-neutral reaction (NH₂OH-HNO₃), and HNO₃ self-decomposition pathways were all found to have comparable energy barriers of 91.7 kJ/mol, 88.7 kJ/mol, and 89.8 kJ/mol, respectively. researchgate.net In aqueous solution, the ionic reaction is considered dominant as NH₃OH⁺ and NO₃⁻ are the major species present. researchgate.net
Table 3: Comparison of Activation Energies (Ea) for Thermal vs. Catalytic HAN Decomposition researchgate.net
| Decomposition Method | Stage | Activation Energy (Ea) |
|---|---|---|
| Thermal | Overall | ~95 kJ/mol |
| Ceria-based Catalyst | Inception | ~33 kJ/mol |
| Peak | ~170 kJ/mol | |
| Decay | ~130 kJ/mol | |
| Iridium-based Catalyst | Stage 1 | ~65 kJ/mol |
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| 2-hydroxyethylhydrazinium nitrate | C₂H₉N₃O₄ |
| Cerium Oxide | CeO₂ |
| This compound | H₄N₂O₄ |
| Iridium | Ir |
| Nitric acid | HNO₃ |
| Nitrous acid | HONO |
| Nitrous oxide | N₂O |
Advanced Spectroscopic and Analytical Methodologies in Hydroxylammonium Nitrate Research
Infrared Spectroscopy Applications in Hydroxylammonium Nitrate (B79036) Analysis
Infrared (IR) spectroscopy serves as a powerful tool for investigating the chemical properties of hydroxylammonium nitrate (HAN). This technique probes the vibrational modes of molecules, providing insights into their structure, bonding, and the functional groups present.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in the qualitative and quantitative analysis of HAN, particularly in aqueous solutions and as a component of liquid propellants. Studies using FT-IR reveal detailed information about the interactions between the hydroxylammonium cation (HA⁺), the nitrate anion (NO₃⁻), and water molecules. dtic.mil As the concentration of HAN in water increases, FT-IR spectra show distinct changes. In dilute solutions, the spectra are characteristic of ion hydration. dtic.mil However, at higher concentrations, features attributable to ion-pairing become evident and eventually dominate the spectra. dtic.mil The vibrational spectra of all three components provide a consistent picture of these interactions, with the nitrate spectrum being particularly sensitive. dtic.mil The data suggests that the ion-paired species is strongly hydrogen-bonded through the O-H group of the hydroxylammonium cation. dtic.mil
FT-IR is also employed to identify the products of HAN decomposition. Through techniques like confined rapid thermolysis coupled with FT-IR spectroscopy, the major IR-active decomposition species of HAN-water mixtures have been identified as water (H₂O), nitrous oxide (N₂O), nitric oxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃). acs.org
Table 1: Key Functional Groups in this compound and Their Theoretical FT-IR Regions
| Functional Group | Bond | Vibration Type | Theoretical Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl | O-H | Stretch | 3500–3200 |
| Amine | N-H | Stretch | 3500–3200 |
| Nitrate | N-O | Stretch | 1400–1300 |
| Amine | N-H | Bend | 1600–1400 |
Data sourced from a study on HAN synthesis and decomposition. mdpi.com
Quantum Cascade Laser (QCL) mid-infrared spectroscopy offers a high-sensitivity, real-time approach for the online monitoring of chemical processes involving HAN. nih.govresearchgate.net This method is particularly valuable for tracking the kinetics in the processing of nuclear materials and other complex chemical reactions. nih.govresearchgate.netornl.gov QCL spectroscopy allows for rapid and continuous sampling of nitrates in both aqueous and organic reactive systems. nih.govresearchgate.netornl.gov A significant advantage of this technique is that it can be performed as a standoff or off-set method, eliminating the need for sample collection and enabling monitoring in hazardous or extreme conditions. mdpi.comnih.govresearchgate.net By using a flow cell for in situ sampling of a liquid slipstream, chemical species can be detected and identified with high sensitivity through pattern recognition analysis. nih.govresearchgate.netornl.gov
To enhance in situ analysis capabilities, particularly in hostile radiological or chemical environments, a prototype system coupling a QCL beam with Attenuated Total Reflection (ATR) has been developed. nih.govresearchgate.netornl.gov The ATR technique works on the principle of total internal reflection, creating an evanescent wave that extends a short distance into the sample in contact with the ATR crystal. researchgate.net This interaction allows for the analysis of samples with little to no preparation. researchgate.net
The QCL-ATR system enables the direct detection and identification of chemical changes within a reaction. nih.govresearchgate.netornl.gov This spectroscopic method has been successfully used to monitor the chemistry of HAN in concentrated nitric acid, which is relevant for nuclear material processing. osti.gov The mid-infrared range is selected to distinguish the molecular vibrations of the analytes while excluding the background absorption from the concentrated nitric acid matrix. osti.gov Research has established the limits of detection (LOD) and quantification (LOQ) for this compound using this advanced methodology. nih.govresearchgate.netornl.gov
Table 2: Performance of ATR-Coupled QCL for this compound Detection
| Wavelength (μm) | Limit of Detection (LOD) (g·L⁻¹) | Limit of Quantification (LOQ) (g·L⁻¹) |
|---|---|---|
| 3.77 | 0.3 - 3 | 3.5 - 10 |
| 7.46 | 0.3 - 3 | 3.5 - 10 |
| 9.81 | 0.6 - 6 | 7.0 - 20 |
Data represents a range for the nitrate system at three peaks, with the sensitivity at 9.81 μm being about half that of the shorter wavelengths. mdpi.comnih.govresearchgate.netornl.gov
Raman Spectroscopy for this compound System Characterization
Raman spectroscopy is a valuable technique for the qualitative and quantitative analysis of molecular species in HAN solutions. nih.govresearchgate.net It is based on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present. This method is particularly advantageous for process monitoring in challenging environments, such as shielded hot cells, offering a rapid, in situ alternative to offline analytical techniques like ion chromatography. ornl.gov
Raman spectroscopy allows for the direct and distinct identification of the key species in HAN solutions: the hydroxylammonium ion (NH₃OH⁺), nitrate (NO₃⁻), and nitrite (B80452) (NO₂⁻). ornl.govosti.gov Each of these species has characteristic Raman active vibrational bands. The hydroxylammonium cation, belonging to the Cₛ symmetry group, has several identifiable vibrational bands. nih.govacs.org
Quantitative analysis is achieved by correlating the intensity of the Raman scattered light to the analyte's concentration. nih.gov For complex systems with overlapping bands and matrix effects, data preprocessing and multivariate chemometric methods, such as partial least squares regression (PLSR), are applied to accurately quantify the species. nih.govresearchgate.net Calibration standards are prepared with known concentrations to build robust quantitative models. ornl.gov
Table 3: Characteristic Raman Peaks for Species in this compound Solutions
| Species | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxylammonium Ion (NH₃OH⁺) | N–O symmetric stretch (ν₅) | 1007 |
| Hydroxylammonium Ion (NH₃OH⁺) | O–H plane bending (ν₈) | 1236 |
| Hydroxylammonium Ion (NH₃OH⁺) | NH₃ asymmetric deformation (ν₄) | 1564 |
| Nitrate (NO₃⁻) | N–O symmetric stretch | 1048 |
| Nitrite (NO₂⁻) | N–O asymmetric stretch | 1332 |
Data compiled from studies on Raman analysis of HAN solutions. nih.govornl.govacs.org
The ability to perform real-time, direct analysis makes Raman spectroscopy ideal for in situ studies of HAN reactions. ornl.gov This is especially critical in applications like the nuclear fuel cycle, where HAN is used as a redox reagent to stabilize plutonium (Pu) and neptunium (B1219326) (Np) valences. nih.gov Monitoring the concentrations of HAN and nitric acid in real-time can provide timely feedback to inform process adjustments. acs.org
By applying Raman spectroscopy directly to the process solution, researchers can gain insights into the kinetic redox expressions that describe the reactions between hydroxylammonium, nitrite, and nuclear materials like Np and Pu. ornl.govosti.gov This circumvents the need for sample extraction and dilution required by other methods, thereby improving the timeliness and accuracy of analytical measurements for process control. ornl.gov Experimental studies have examined the concentration-dependent changes in the nitrate vibrations in aqueous HAN, providing information on the structural characteristics and ion-pairing within the solution. dtic.mil
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | NH₃OHNO₃ |
| Water | H₂O |
| Nitrous oxide | N₂O |
| Nitric oxide | NO |
| Nitrogen dioxide | NO₂ |
| Nitric acid | HNO₃ |
| Hydroxylammonium ion | NH₃OH⁺ |
| Nitrate | NO₃⁻ |
| Nitrite | NO₂⁻ |
| Plutonium | Pu |
Thermal Analysis Techniques in this compound Decomposition Studies
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Decomposition Characterization
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the study of HAN decomposition. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing exothermic and endothermic events associated with decomposition. TGA, on the other hand, continuously measures the mass of a sample as it is heated at a controlled rate, providing information on mass loss due to the evolution of gaseous products.
Studies utilizing TGA have shown that aqueous HAN solutions exhibit distinct decomposition characteristics. For instance, an 80% aqueous HAN solution begins to decompose at approximately 124°C. mdpi.com The initial broad endothermic curve observed in the TGA thermogram up to 120°C is attributed to the evaporation of water. mdpi.com The decomposition onset temperature is a critical parameter that can be significantly influenced by the presence of catalysts. In the absence of a catalyst, the thermal decomposition onset temperature for an aqueous HAN solution was found to be 86.0°C in a batch-type reactor. mdpi.com However, the introduction of various catalysts can lower this temperature. For example, catalysts such as those based on copper have been shown to decrease the decomposition onset temperature to as low as 41°C. mdpi.com
The heating rate is another crucial factor that affects the decomposition temperature. Research has shown that as the heating rate increases, the decomposition temperature of HAN also tends to increase. illinois.eduuomustansiriyah.edu.iq Isothermal TGA experiments, where the temperature is held constant, have been used to measure mass loss rates over extended periods, providing insights into the long-term stability of HAN solutions. mdpi.com
Table 1: Decomposition Onset Temperatures of this compound (HAN) under Various Conditions
| Condition | Decomposition Onset Temperature (°C) | Analytical Method |
|---|---|---|
| 80% Aqueous HAN Solution | ~124 | TGA |
| Aqueous HAN Solution (Thermal) | 86.0 | Batch Reactor |
| Aqueous HAN with Cu/honeycomb catalyst | 41.0 | Batch Reactor |
| Aqueous HAN with Pt/honeycomb catalyst | 52.9 | Batch Reactor |
| Aqueous HAN with Mn/honeycomb catalyst | 67.8 | Batch Reactor |
| Aqueous HAN with Co/honeycomb catalyst | 74.7 | Batch Reactor |
| Aqueous HAN with Ir/honeycomb catalyst | 76.9 | Batch Reactor |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS)
To identify the gaseous species produced during the decomposition of HAN, Evolved Gas Analysis (EGA) is often coupled with Mass Spectrometry (MS). This hyphenated technique allows for the real-time detection and identification of volatile decomposition products as they are evolved from the sample being analyzed by a thermal analysis instrument like a TGA or DTA.
Other research employing techniques like Direct Insertion Probe–Mass Spectrometry (DIP–MS) has also been used to study the thermal decomposition of HAN-based monopropellants at high heating rates. begellhouse.com These studies have confirmed the evolution of gases such as nitric oxide (NO), ammonia (B1221849) (NH₃), nitrous oxide (N₂O), water vapor, nitrogen dioxide (NO₂), and nitric acid (HNO₃). begellhouse.comacs.org The use of an iridium-based catalyst in DTA-TG/MS analysis has been shown to facilitate the generation of ammonia. acs.org
Table 2: Gaseous Products Identified during the Thermal Decomposition of this compound (HAN) by EGA-MS
| Gaseous Product | Chemical Formula |
|---|---|
| Nitrous Oxide | N₂O |
| Water | H₂O |
| Nitric Acid | HNO₃ |
| Nitric Oxide | NO |
| Nitrogen Dioxide | NO₂ |
| Ammonia | NH₃ |
Confined Rapid Thermolysis (CRT) and Fourier Transform Infrared (FTIR) Spectroscopy for Product Monitoring
Confined Rapid Thermolysis (CRT) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the isothermal decomposition characteristics of energetic materials like HAN in the condensed phase. psu.eduaiaa.org This method allows for rapid heating of the sample to a specific temperature, and the evolved gaseous products are then analyzed by FTIR spectroscopy, which identifies molecules based on their absorption of infrared radiation.
Experiments using CRT/FTIR spectroscopy on HAN-water mixtures and solid HAN have been conducted over a temperature range of 120 to 180°C. psu.eduaiaa.org The results from these studies show that the major IR-active decomposition species for HAN-water mixtures are water (H₂O), nitrous oxide (N₂O), nitric oxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃). psu.eduaiaa.org
For the decomposition of solid HAN, nitrous oxide (N₂O) was identified as the dominant species formed. The concentration of nitric acid (HNO₃) was observed to be somewhat higher in the decomposition of solid HAN compared to its solution state at the same temperature. psu.eduaiaa.org These findings suggest that the presence of water influences the decomposition pathway and the distribution of products. The proposed decomposition mechanism involves an initial proton transfer, followed by a series of reactions involving highly reactive intermediates like HONO and HNO, leading to the evolution of the observed gas-phase species. psu.edu FTIR has also been used to analyze the gas products from the electrolytic decomposition of HAN, identifying nitrogen dioxide (NO₂) and nitrous oxide (N₂O) as the main components. acs.orgnih.gov
Table 3: Major IR-Active Decomposition Species of this compound (HAN) Identified by CRT/FTIR Spectroscopy (120-180°C)
| Species | Chemical Formula | Detected in HAN-Water Mixture | Detected in Solid HAN |
|---|---|---|---|
| Water | H₂O | Yes | Not specified as product |
| Nitrous Oxide | N₂O | Yes | Yes (Dominant) |
| Nitric Oxide | NO | Yes | Not specified |
| Nitrogen Dioxide | NO₂ | Yes | Not specified |
| Nitric Acid | HNO₃ | Yes | Yes (Higher concentration than in solution) |
Interfacial and Solution Chemistry of Hydroxylammonium Nitrate
Acid-Base Equilibria and Proton Transfer Dynamics in Hydroxylammonium Nitrate (B79036) Solutions
Hydroxylammonium nitrate (HAN) is the salt of a weak base, hydroxylamine (B1172632) (NH₂OH), and a strong acid, nitric acid (HNO₃). Consequently, aqueous solutions of HAN are acidic due to the equilibrium established by the hydroxylammonium ion ([NH₃OH]⁺), which acts as a Brønsted-Lowry acid. A 90% by weight aqueous HAN solution exhibits a pH of approximately 2.8. mdpi.com The fundamental acid-base equilibrium in solution is represented by the dissociation of the hydroxylammonium ion:
[NH₃OH]⁺ ⇌ NH₂OH + H⁺ illinois.edu
The dynamics of proton transfer are a critical factor in the chemistry of HAN solutions, particularly concerning its decomposition. The initial and often rate-determining step in the thermal decomposition of HAN involves the transfer of a proton from the hydroxylammonium cation to the nitrate anion ([NO₃]⁻) researchgate.netnih.gov. This process forms hydroxylamine and nitric acid. Theoretical studies using density functional theory (DFT) have investigated the energetics of this proton exchange. In the gas phase, the formation of an ionic pair, [NH₃OH]⁺[NO₃]⁻, from the neutral hydrogen-bonded complex of hydroxylamine and nitric acid is energetically unfavorable. However, in clusters and in the condensed phase, electrostatic and hydrogen-bonding interactions stabilize the ionic form aip.org. The autocatalysis of HAN decomposition is significantly influenced by proton transfer to hydroxylamine mdpi.com.
Interactions of this compound with Metal Ions and Complexing Agents
The stability of this compound solutions is severely compromised by the presence of transition metal ions, with iron being a particularly potent catalyst for its decomposition osti.govdtic.mildtic.mil. Solid HAN is known to be unstable, especially in the presence of trace amounts of iron(III) wikipedia.org. The catalytic effect of iron stems from a redox cycle involving the Fe(III)/Fe(II) couple. The process is initiated by the reduction of Fe(III) by the hydroxylammonium ion, followed by the re-oxidation of the resulting Fe(II) by nitrate osti.gov.
The key reactions illustrating this catalytic cycle are:
2[NH₃OH]⁺ + 4Fe³⁺ → 4Fe²⁺ + N₂O + H₂O + 6H⁺
2Fe²⁺ + HNO₃ + 2H⁺ → 2Fe³⁺ + HNO₂ + H₂O osti.gov
This catalytic activity means that even parts-per-million (ppm) levels of iron contamination, which can be leached from metallic storage containers, can significantly accelerate decomposition, posing a safety risk and limiting the shelf-life of HAN-based formulations illinois.eduosti.gov. For example, analysis of HAN solutions has detected iron and copper impurities at concentrations of 0.49 ppm and 0.1 ppm, respectively, both of which are known to catalyze decomposition mdpi.comillinois.edu. Due to this sensitivity, stringent control of metallic impurities is required for applications such as liquid propellants, with iron content often needing to be kept below 5 ppm osti.gov.
To counteract the detrimental effects of metal ion catalysis, chelating agents are employed. These molecules, also known as sequestering agents, are ligands that can form stable, multidentate complexes with metal ions, effectively isolating them from participating in further reactions mdpi.com. By sequestering catalytic metal ions like Fe(III), chelating agents can inhibit the decomposition rate of HAN mdpi.comresearchgate.net.
The effectiveness of a chelating agent in HAN solutions is dependent on its ability to form stable complexes in a highly acidic environment. A study investigating the impact of different chelating agents on the decomposition of 90% aqueous HAN at 348 K yielded the following results:
2,2′-bipyridine (Bipy): This agent was found to be an effective inhibitor. The addition of 1% Bipy reduced the isothermal decomposition rate by 20.4%, from 0.137%/h to 0.109%/h. It also increased the decomposition onset temperature from 454.8 K to 461.8 K. Spectrophotometric analysis confirmed that Bipy forms chelate complexes with trace iron impurities in HAN solutions mdpi.comresearchgate.net.
Triethanolamine (TEA): The addition of 1% TEA had a minimal inhibitory effect, reducing the decomposition rate by only 3.65% to 0.132%/h mdpi.comresearchgate.net.
Ethylenediaminetetraacetic acid (EDTA): Contrary to its intended purpose, the addition of 1% EDTA increased the isothermal decomposition rate by 12.4% to 0.154%/h mdpi.comresearchgate.net.
The poor performance of TEA and EDTA is attributed to the low pH of the HAN solution, which can lead to poor metal complex stability mdpi.comresearchgate.net.
| Chelating Agent | Isothermal Decomposition Rate (%/h) | Change in Decomposition Rate (%) |
|---|---|---|
| None (Baseline) | 0.137 | N/A |
| 2,2′-bipyridine (Bipy) | 0.109 | -20.4 |
| Triethanolamine (TEA) | 0.132 | -3.65 |
| Ethylenediaminetetraacetic acid (EDTA) | 0.154 | +12.4 |
Reaction Kinetics with Other Chemical Species in Solution
HAN → 0.75 N₂O + 1.75 H₂O + 0.5 HNO₃ jes.or.jp
NH₂OH + HONO → N₂O + 2H₂O researchgate.net
Applications of Hydroxylammonium Nitrate in Advanced Chemical Systems
Hydroxylammonium Nitrate (B79036) as a Component in Liquid and Solid Propellant Systems
Hydroxylammonium nitrate (HAN) is a significant compound in the field of energetic materials, serving as a key component in both liquid and solid propellant systems. wikipedia.org Its properties make it a compelling alternative to traditional propellants like hydrazine, primarily due to its higher performance, increased density, and reduced toxicity. irjet.nethw.ac.uk HAN-based propellants are often referred to as "green propellants" because they are more environmentally benign than conventional options. irjet.net
Chemical Basis of Energy Release in this compound-Based Propellants
The energetic nature of this compound stems from its chemical structure, which incorporates both a reducing agent (the hydroxylammonium cation, [NH₃OH]⁺) and an oxidizing agent (the nitrate anion, [NO₃]⁻) within the same molecule. wikipedia.orgsciencemadness.org This inherent combination of fuel and oxidizer moieties allows for a self-sustaining decomposition reaction that releases a significant amount of energy.
HAN → 0.75 N₂O + 1.75 H₂O + 0.5 HNO₃ jes.or.jp
Combustion Characteristics and Mechanisms of this compound-Based Propellants
The combustion of HAN-based propellants is characterized by complex physical and chemical processes that are influenced by factors such as pressure, temperature, and propellant composition. researchgate.netproquest.com The combustion mechanism involves the decomposition of HAN in the liquid phase, followed by gas-phase reactions of the decomposition products. begellhouse.comresearchgate.net
Key combustion characteristics include:
Pressure Dependence: The burning rate of HAN-based propellants is highly dependent on pressure. researchgate.netresearchgate.net Studies have shown that the burning rate can exhibit different regimes with varying pressure exponents. researchgate.netbohrium.com For instance, the burning rate of an 80 wt. % HAN aqueous solution increases with pressure up to a certain point, after which it may decrease before rising again at higher pressures. researchgate.net This complex behavior is attributed to the interplay between the decomposition kinetics and the phase changes of the components, particularly the boiling of water in aqueous solutions. researchgate.netresearchgate.net
Formulation Chemistry of this compound-Containing Propellants (e.g., with methanol (B129727), ammonium (B1175870) nitrate, TEAN)
To optimize performance characteristics such as specific impulse, density, and combustion stability, HAN is typically formulated with various fuel components and other additives. nasa.govscience.gov These formulations are often aqueous solutions to ensure stability and control over the combustion process. wikipedia.org
Common components in HAN-based propellant formulations include:
Fuels: Organic compounds are added to react with the excess oxidizer from HAN decomposition, increasing the energy release and the specific impulse.
Methanol (CH₃OH): Methanol is a common fuel used in HAN-based propellants. mdpi.comacs.org It is effective in moderating the burning rate and stabilizing the combustion process. jes.or.jp The addition of methanol can suppress the high linear burning rate of HAN solutions. acs.org
Triethanolammonium (B1229115) Nitrate (TEAN): TEAN is another fuel component that has been extensively studied in HAN-based formulations, such as the XM46 propellant, which consists of 60.8% HAN, 19.2% TEAN, and 20% water by weight. science.govmdpi.com
Oxidizers:
Ammonium Nitrate (AN): Ammonium nitrate is sometimes added to HAN-based propellants to adjust the oxygen balance and modify the combustion properties. researchgate.netmdpi.com A notable example is the SHP163 propellant, which contains 73.6% HAN, 16.3% methanol, 3.9% ammonium nitrate, and 6.2% water. mdpi.comacs.org
Other Additives:
Glycine: Glycine has been investigated as a fuel for HAN-based monopropellants and has shown compatibility with certain catalysts. mdpi.com
Gelling Agents: Gelling agents can be added to create gelled propellants, which offer advantages in terms of storage, handling, and the ability to suspend energetic or catalytic particles. utep.edu
The selection and proportion of these components are critical in determining the final properties of the propellant, including its energy content, combustion temperature, and physical characteristics. nasa.gov
Interactive Data Table: Common HAN-Based Propellant Formulations
| Propellant Name | This compound (wt%) | Fuel (wt%) | Other Components (wt%) |
| XM46 | 60.8 | 19.2 (TEAN) | 20.0 (Water) |
| SHP163 | 73.6 | 16.3 (Methanol) | 3.9 (Ammonium Nitrate), 6.2 (Water) |
| HANGLY26 | 60.0 | 14.0 (Glycine) | 26.0 (Water) |
This compound in Nuclear Fuel Reprocessing Chemistry
This compound plays a crucial role in the reprocessing of spent nuclear fuel, specifically in the separation and purification of plutonium. osti.govchimia.ch The most common reprocessing method is the PUREX (Plutonium and Uranium Recovery by Extraction) process, which utilizes solvent extraction to separate uranium and plutonium from fission products. llnl.govcondorchem.com
Role as a Reductant in Plutonium Separation and Purification Processes
In the PUREX process, plutonium is typically in the +4 oxidation state (Pu(IV)), which is extractable into the organic solvent phase (usually tributyl phosphate (B84403) in a hydrocarbon diluent). llnl.gov To separate plutonium from uranium, which remains in the +6 oxidation state (U(VI)), plutonium must be selectively stripped from the organic phase back into an aqueous phase. osti.gov This is achieved by reducing Pu(IV) to Pu(III), as Pu(III) is not significantly extracted by the organic solvent. osti.govllnl.gov
This compound is employed as the reducing agent for this purpose. chimia.chsrs.gov It is favored over other reductants, such as ferrous sulfamate, because it does not introduce metallic impurities into the plutonium product stream and its decomposition products are gaseous, which simplifies waste management. srs.gov The use of HAN has been shown to be superior to hydroxylamine (B1172632) sulfate (B86663) for plutonium reduction in the second plutonium cycle of the PUREX process. srs.gov
Chemical Mechanisms of Plutonium (IV) Reduction by this compound
The reaction mechanism is thought to involve the formation of an activated complex between Pu(IV) and a neutral hydroxylamine molecule. osti.gov The rate of the reduction is influenced by the concentrations of Pu(IV), hydroxylamine, nitric acid, and nitrate ions. osti.govosti.gov The addition of Pu(III) can decrease the reaction rate, suggesting the presence of a back reaction where Pu(III) is oxidized by an intermediate species derived from hydroxylamine. osti.gov
The stoichiometry of the reaction, defined as the moles of Pu(IV) consumed per mole of hydroxylamine, can range between 1.3 and 1.6, depending on the initial concentration of Pu(IV). osti.gov The reaction is complex, involving multiple steps and intermediates. osti.gov
Production of Ammonia (B1221849) from this compound Decomposition
The decomposition of this compound (HAN) is a complex process that yields various gaseous products, including ammonia (NH₃). Research into this area is driven by the potential application of HAN as a "green" propellant in spacecraft propulsion, where the controlled decomposition to generate specific gases is of significant interest. The production of ammonia from HAN is particularly notable as NH₃ itself can be a valuable fuel or a source of hydrogen. The formation of ammonia from HAN is primarily achieved through thermal and catalytic decomposition processes.
Detailed research has demonstrated that the decomposition pathway of HAN can be steered towards ammonia production under specific conditions, particularly with the use of catalysts and elevated temperatures. The process generally involves the initial breakdown of HAN into hydroxylamine (NH₂OH) and nitric acid (HNO₃). Subsequently, the hydroxylamine intermediate undergoes further reactions to produce ammonia, among other products. acs.orgnih.gov
Experimental investigations have confirmed the generation of ammonia through techniques such as Differential Thermal Analysis-Thermogravimetry coupled with Mass Spectrometry (DTA-TG/MS). acs.orgnih.gov These analyses allow for the real-time identification of gaseous products evolved during decomposition. In catalytic systems, the presence of an iridium-based catalyst has been shown to significantly influence the decomposition process. The catalyst facilitates the breakdown of HAN at lower temperatures and promotes the subsequent conversion of intermediates to ammonia. acs.orgnih.gov
Studies involving the thermal decomposition of HAN vapor on heated surfaces have also reported the formation of significant quantities of ammonia. For instance, when HAN vapor was decomposed using a porous 316-stainless-steel system at temperatures above 440 K (167 °C), substantial amounts of ammonia were produced. bohrium.com However, kinetic models of aqueous HAN decomposition suggest that under purely thermal conditions, ammonia may be a minor product compared to water, nitrous oxide, and nitric acid. jes.or.jp
The efficiency and favorability of ammonia synthesis are also influenced by temperature. Theoretical studies using coupled cluster methods to model the interaction of HAN with iridium catalysts indicate that increasing the temperature makes the production of ammonia more thermodynamically favorable. acs.org
Below is a summary of findings from various research efforts into the production of ammonia from HAN decomposition.
| Decomposition Method | Catalyst/Surface | Temperature Range | Key Findings on Ammonia Production | Reference |
| Catalytic Thermal Decomposition | Iridium-based catalyst | Onset at ~65 °C (149 °F) | Experimental data confirmed the formation of ammonia (identified by m/z = 17 in mass spectrometry). The catalyst enables a single-step exothermic decomposition at a low onset temperature. | acs.orgnih.gov |
| Theoretical Modeling | Iridium clusters (2 and 3 atoms) | 298 K, 338 K, 373 K (25 °C, 65 °C, 100 °C) | Increasing temperature thermodynamically favors the processes that produce ammonia, indicated by lower free energies for the reaction. | acs.org |
| Thermal Decomposition of Vapor | 316-Stainless-Steel | > 440 K (167 °C) | Produced "significant quantities of ammonia," which subsequently reacted with nitric acid vapor to form ammonium nitrate. | bohrium.com |
| Thermal Decomposition of Vapor | Quartz | > 440 K (167 °C) | No ammonium nitrate (and thus less free ammonia) was detected, highlighting the influence of the reactive surface on the decomposition pathway. | bohrium.com |
| Kinetic Modeling of Aqueous Solution | None (Thermal) | N/A | Model predicts that thermal decomposition of aqueous HAN primarily yields H₂O, N₂O, and HNO₃, with a "minor amount" of NH₃. | jes.or.jp |
Emerging Research Directions and Future Outlook in Hydroxylammonium Nitrate Chemistry
Integration of Multi-Scale Modeling and Experimental Studies for Comprehensive Understanding
A significant frontier in HAN research is the synergistic integration of computational modeling with experimental validation to build a comprehensive picture of its complex chemical behavior. This approach spans multiple scales, from quantum mechanical calculations of individual molecules to kinetic modeling of bulk reactions.
Detailed reaction mechanisms for the thermal decomposition of aqueous HAN solutions have been developed using quantum mechanical calculations, such as the SMD-ωB97X-D method. nih.gov These models describe numerous kinetic processes, including the critical initial proton transfer from the hydroxylammonium cation (NH₃OH⁺) to the nitrate (B79036) anion (NO₃⁻), which is considered a rate-determining step. acs.orgacs.org Researchers also use Density Functional Theory (DFT) to investigate the fundamental decomposition pathways and obtain detailed chemical kinetic models. nih.gov
These theoretical findings are then used to inform kinetic modeling, which can predict the evolution of different chemical species over time under various temperature and concentration conditions. nih.gov The results of these simulations are compared against experimental data from techniques like flow reactor studies. For instance, kinetic modeling has shown reasonable agreement with experimental observations for species evolution in 0.1 m HAN solutions at temperatures between 463-523 K. nih.gov This integrated approach helps to explain experimental observations, such as the strong autocatalytic behavior in more concentrated HAN solutions, which sensitivity analyses suggest is caused by an increase in solution acidity. nih.gov Collision-induced dissociation (CID) experiments, coupled with molecular dynamics simulations, further elucidate the structures and fragmentation pathways of HAN-related ions, which is crucial for understanding its behavior in applications like electrospray thrusters. cuny.edu This combination of theoretical and experimental work is essential for refining reaction mechanisms and predicting HAN's behavior under the diverse conditions relevant to its storage and application. nih.govnih.gov
Development of Novel Catalytic Materials for Enhanced Performance and Stability
The development of effective catalysts is paramount for controlling the decomposition of HAN, particularly for its use as a monopropellant where a low ignition temperature is desirable. mdpi.comresearchgate.net Research is focused on novel materials that can offer high performance, long-term stability, and reusability.
A variety of materials are being investigated, with a significant focus on precious metals from the platinum group, such as iridium (Ir) and platinum (Pt), as well as more accessible transition metals like copper (Cu), manganese (Mn), and cobalt (Co). acs.orgmdpi.com These active metals are often impregnated onto high-surface-area, heat-resistant supports. Honeycomb structures made of cordierite (B72626) (MgO-SiO₂-Al₂O₃) are frequently used as supports due to their high thermal resistance. mdpi.comresearchgate.net
Studies have shown that catalysts can significantly lower the decomposition onset temperature of HAN solutions. For example, iridium/rhodium foam particles have been shown to reduce the initial decomposition temperature by 60 K. acs.org Among various metals supported on honeycomb structures, copper has demonstrated a strong effect in lowering the decomposition onset temperature, likely due to its intrinsic catalytic activity. mdpi.comresearchgate.net Research on Ir/SiO₂ catalysts has shown exceptionally high activity, with the ability to completely decompose 80% HAN solutions at temperatures as low as 20.7°C. researchgate.net
Catalyst stability and reusability are critical for practical applications. Studies on Cu/honeycomb catalysts have demonstrated excellent reusability over multiple decomposition cycles, even after being subjected to thermal shocks up to 1200 °C, indicating negligible deactivation. mdpi.com Similarly, Ru/ZSM-5 has been shown to be an efficient and reusable catalyst for HAN decomposition. nih.gov The goal is to develop cost-effective catalysts that provide reliable and repeatable performance, which is essential for applications like satellite thrusters. mdpi.comminingweekly.com
| Catalyst Material | Support | Key Finding | Reference |
|---|---|---|---|
| Mn, Co, Cu, Pt, Ir | Cordierite Honeycomb | Cu/honeycomb showed the strongest effect on lowering the decomposition onset temperature. | mdpi.comresearchgate.net |
| Iridium/Rhodium | Foam Particles | Reduced the initial decomposition temperature by 60 K. | acs.org |
| Iridium (Ir) | SiO₂-doped Al₂O₃ | Effectively decomposes HAN at a low onset temperature (338 K). | acs.org |
| Ruthenium (Ru) | ZSM-5 | Efficiently decomposes HAN at 80 °C and can be reused over 100 times without significant loss of activity. | nih.gov |
| Copper (Cu) | Cordierite Honeycomb | Demonstrated excellent heat resistance and reusability after thermal shock tests. | mdpi.comnih.gov |
Advanced In Situ Characterization Techniques for Real-time Reaction Monitoring
To fully understand the rapid and complex decomposition reactions of HAN, researchers are employing advanced in situ characterization techniques capable of real-time monitoring. These methods allow for the direct observation of intermediate species and final products as the reaction occurs, providing crucial data for validating kinetic models and elucidating reaction mechanisms. jes.or.jp
Fourier Transform Infrared Spectroscopy (FTIR) is a widely used technique for real-time analysis of both the gas and liquid phases during HAN decomposition. acs.orgpsu.edu Confined rapid thermolysis coupled with FTIR has been used to identify major IR-active decomposition products from HAN-water mixtures, including H₂O, N₂O, NO, NO₂, and HNO₃. psu.edu This technique helps track the evolution of species and understand how reaction pathways change with temperature and concentration. psu.edu
Mass Spectrometry (MS) offers another powerful tool for real-time gas analysis. researchgate.net To overcome the issue of molecular fragmentation that occurs with traditional electron impact ionization, researchers are using "soft" ionization methods like multiphoton ionization (MPI) coupled with time-of-flight mass spectrometry (TOF-MS). jes.or.jp This approach allows for the detection of parent molecules of decomposition products, providing a clearer picture of the reaction pathway in a simulated thruster environment. jes.or.jp Residual Gas Analyzers (RGA), a form of mass spectrometry, are also used to study decomposition under vacuum conditions, identifying primary gaseous products like N₂O, NO, and traces of NO₂. wmich.edu The combination of techniques like thermogravimetric analysis with FTIR and MS (TG-FTIR-MS) provides a comprehensive view by correlating mass loss with the evolution of specific gaseous products. nih.gov
Exploration of New Synthetic Pathways for High-Purity Hydroxylammonium Nitrate
The synthesis of high-purity HAN is critical, as impurities can negatively affect its stability and performance. google.com Research is actively exploring various synthetic pathways to produce pure, stable, and often alcohol-free HAN solutions economically and safely. google.com
The most common laboratory and industrial method is the direct neutralization reaction between hydroxylamine (B1172632) (NH₂OH) and nitric acid (HNO₃). mdpi.comeucass.eu The process requires careful control of temperature, typically keeping it below 50°C, to manage the exothermic reaction and prevent unwanted side reactions. mdpi.com Studies have optimized this process by adjusting the pH; an aqueous HAN solution with the highest concentration (60%) was obtained at a pH of 7.06. mdpi.comresearchgate.net A key goal is to produce alcohol-free HAN, as residual alcohols can compromise the stability of propellants; this has been achieved by using an alcohol-free aqueous hydroxylamine solution for the neutralization. google.com
Other synthetic routes are also being explored:
Double Decomposition (Metathesis): This method involves the reaction of hydroxylammonium sulfate (B86663) [(NH₃OH)₂SO₄] with a nitrate salt, such as barium nitrate or calcium nitrate, to produce HAN and an insoluble sulfate salt that can be filtered out. mdpi.comdnu.dp.ua This pathway is attractive due to the use of accessible and non-toxic raw materials. dnu.dp.ua
Ion Exchange: This technique uses a cation exchange resin to convert hydroxylammonium sulfate into this compound. nih.govgoogle.com The hydroxylammonium ion is loaded onto the resin and then eluted with a nitric acid solution. While effective, this method can be a complex batch process. google.com
Electrochemical Methods: Electrodialysis and electrolysis using ion-exchange membranes have also been investigated to produce HAN from its sulfate or chloride salts. google.com
The choice of synthesis pathway often involves a trade-off between purity, cost, safety, and scalability.
| Synthetic Pathway | Reactants | Key Features/Advantages | Reference |
|---|---|---|---|
| Neutralization | Hydroxylamine (NH₂OH) + Nitric Acid (HNO₃) | Direct, common method. Can be optimized for high concentration and purity (alcohol-free). | mdpi.comgoogle.com |
| Double Decomposition | Hydroxylammonium Sulfate + Metal Nitrate (e.g., Ca(NO₃)₂) | Uses accessible, low-cost raw materials; forms an insoluble by-product that is easily removed. | dnu.dp.ua |
| Ion Exchange | Hydroxylammonium Sulfate + Cation Exchange Resin + Nitric Acid | Produces high-purity product but can be a complex batch process. | nih.govgoogle.com |
| Electrochemical | Hydroxylammonium Sulfate/Chloride + Nitric Acid | Involves electrodialysis with ion-exchange membranes. | google.com |
Chemical Engineering Aspects for Process Scale-Up and Optimization
Translating promising laboratory results into viable industrial production requires addressing significant chemical engineering challenges. Research in this area focuses on the scale-up of HAN synthesis from the laboratory bench to pilot plant operations, ensuring the process is safe, efficient, and cost-effective. researchgate.netresearchmap.jp
Process optimization for the neutralization reaction, for example, involves careful management of heat transfer due to the reaction's exothermic nature, controlling the rate of reactant addition, and monitoring pH to maximize yield and purity. mdpi.com The design of reactors and purification steps, such as using rotary evaporators under vacuum to concentrate the HAN solution, are critical engineering considerations. acs.org
Q & A
Q. What are the optimal laboratory synthesis routes for HAN, and how can purity be validated?
HAN can be synthesized via metathesis reactions, such as reacting hydroxylammonium sulfate with barium nitrate, yielding HAN and barium sulfate precipitate. Alternatively, aqueous solutions of hydroxylammonium chloride can be treated with silver or lead(II) nitrate. Post-synthesis, purity is validated using Raman spectroscopy (to confirm nitrate and hydroxylammonium ion concentrations) and gravimetric analysis of byproducts (e.g., BaSO₄). Solutions should be stored below 48°C to avoid decomposition .
Q. What safety protocols are critical when handling HAN in laboratory settings?
HAN is shock-sensitive and decomposes explosively above 48°C. Use explosion-proof fume hoods, non-sparking tools, and grounded equipment. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and face shields. Engineering controls (e.g., blast shields) are mandatory for solid HAN handling. Airborne concentrations should be monitored using IR spectroscopy, and contaminated clothing must be decontaminated with dilute acetic acid before disposal .
Q. How can researchers quantify HAN and its decomposition products in aqueous solutions?
Raman spectroscopy is a primary method, with Stokes shift peaks at 720 cm⁻¹ (NO₃⁻), 930 cm⁻¹ (NH₃OH⁺), and 1,040 cm⁻¹ (HNO₃). Calibration curves for 0–1.5 M nitrate and 0–0.5 M hydroxylammonium are prepared using volumetric standards. Chemometric analysis (e.g., partial least squares regression) optimizes preprocessing methods like baseline correction and normalization, reducing prediction errors by >50% .
Q. What are the primary decomposition pathways of HAN under ambient conditions?
HAN undergoes acid-catalyzed hydrolysis, producing nitrous acid (HONO) and hydroxylamine (NH₂OH), followed by redox reactions yielding N₂O, NO, and H₂O. Autocatalysis arises from HNO₃ accumulation, lowering pH and accelerating nitration/nitrosation of intermediates. Differential scanning calorimetry (DSC) shows exothermic peaks at 120–150°C, correlating with gas evolution .
Advanced Research Questions
Q. How can kinetic parameters for HAN decomposition be derived experimentally and computationally?
Flow reactor studies at 463–523 K track species evolution (e.g., NO₂, HONO) via gas chromatography. Transition state theory (SMD-ωB97X-D method) calculates activation energies for elementary steps like HNO dimerization. Sensitivity analysis identifies rate-determining steps (e.g., HONO regeneration), while kinetic compensation effects reconcile Arrhenius parameter discrepancies .
Q. What catalytic materials enhance HAN decomposition efficiency for propulsion applications?
Iridium-based catalysts (e.g., Ir/Al₂O₃) reduce activation energy for HAN monopropellant decomposition by 30%, achieving >95% conversion at 200°C. Platinum electrodes in electrolytic setups enhance NO₃⁻ reduction to NO₂, increasing specific impulse by 15%. Catalyst longevity is tested via cyclic voltammetry and SEM-EDS to detect surface poisoning .
Q. How does HAN-based propellant combustion behavior differ in MEMS thrusters versus macroscale systems?
In MEMS thrusters, HAN/water mixtures (85:15 wt%) achieve thrust-to-power ratios of 0.25 mN/W due to rapid electrolytic decomposition. Schlieren imaging reveals microcombustion instabilities (e.g., flame anchoring) absent in macroscale systems. Thrust is measured via piezoelectric load cells, with Reynolds number (<500) indicating laminar flow dominance .
Q. What experimental design strategies optimize HAN analysis while minimizing preprocessing subjectivity?
D-optimal experimental designs evaluate 26 preprocessing combinations (e.g., Savitzky-Golay smoothing, multiplicative scatter correction) for Raman spectra. This reduces trial-and-error iterations by 95%, achieving RMSE <0.05 M for nitrate quantification. Cross-validation (k-fold) ensures model robustness across HAN/HNO₃ mixtures .
Q. How do molecular dynamics simulations inform HAN solution behavior under extreme conditions?
ReaxFF simulations predict HAN/H₂O cluster formation at 300–500 K, showing HNO₃ stabilization via hydrogen bonding. At >500 K, simulations reveal HONO-dominated decomposition pathways, validated against mass spectrometry data. Solvent cage effects explain delayed NO₂ emergence in concentrated solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
